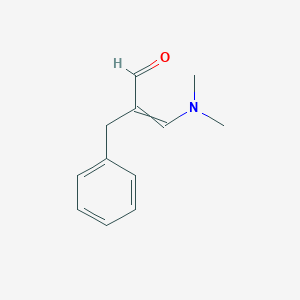
2-Benzyl-3-(dimethylamino)acrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Benzyl-3-(dimethylamino)acrolein typically involves multiple stages. One common method starts with benzyloxyacetaldehyde diethyl acetal, which reacts with phosphorus pentachloride at 0-75°C for 1.75 hours . The reaction mixture is then treated with N,N-dimethylformamide at room temperature for 72 hours. Finally, the mixture is neutralized with sodium hydroxide to a pH of 8, extracted with ether, and purified by silica gel column chromatography . This method yields this compound as a brown oil with a 53% yield .
Chemical Reactions Analysis
2-Benzyl-3-(dimethylamino)acrolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentachloride, N,N-dimethylformamide, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosphorus pentachloride and N,N-dimethylformamide yields 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde .
Scientific Research Applications
2-Benzyl-3-(dimethylamino)acrolein is used in various scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used to study the effects of acrolein derivatives on cellular processes . Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(dimethylamino)acrolein involves its interaction with molecular targets and pathways. It is known to elevate oxidative stress, affect polyamine metabolism, and cause neuronal damage . These effects are mediated through its interaction with cellular components, leading to changes in cellular function and structure .
Comparison with Similar Compounds
2-Benzyl-3-(dimethylamino)acrolein can be compared with similar compounds such as 3-Dimethylaminoacrolein . While both compounds share similar structural features, this compound has unique properties that make it suitable for specific applications. For example, it has a benzyl group that enhances its reactivity and stability compared to 3-Dimethylaminoacrolein .
Conclusion
This compound is a valuable compound in scientific research due to its unique chemical properties and versatility. Its synthesis, chemical reactions, and applications in various fields make it an important subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its significance in research and industry.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
XCFSOIDTZWNRHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)



![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

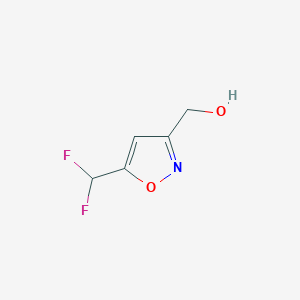
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)

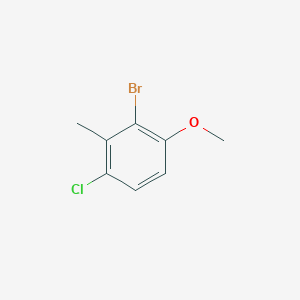

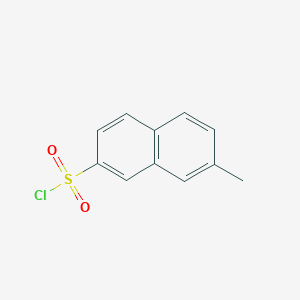
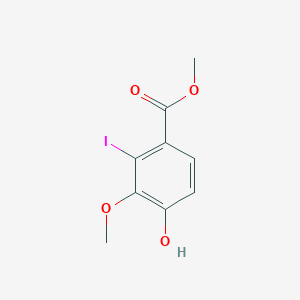
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
